6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one 6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14623227
InChI: InChI=1S/C20H20O5/c1-5-24-17-9-13(6-7-15(17)21)14-8-16(22)19-11(2)25-12(3)20(19)18(10-14)23-4/h6-10,21H,5H2,1-4H3
SMILES:
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol

6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

CAS No.:

Cat. No.: VC14623227

Molecular Formula: C20H20O5

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one -

Specification

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
IUPAC Name 6-(3-ethoxy-4-hydroxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one
Standard InChI InChI=1S/C20H20O5/c1-5-24-17-9-13(6-7-15(17)21)14-8-16(22)19-11(2)25-12(3)20(19)18(10-14)23-4/h6-10,21H,5H2,1-4H3
Standard InChI Key MDJUROSSSXYPBE-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC)C)C)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 4H-cyclohepta[c]furan-4-one scaffold comprising a seven-membered cycloheptane ring fused to a five-membered furan moiety at the [c] position. This bicyclic system creates significant ring strain while enabling conjugation across the π-system formed by the furan's oxygen atom and the cycloheptane's carbonyl group .

Substituent Configuration

Three critical substituents dictate the molecule's stereoelectronic profile:

  • 3-Ethoxy-4-hydroxyphenyl group at position 6: Creates a para-substituted phenolic system with hydrogen-bonding capacity

  • Methoxy group at position 8: Provides electron-donating character to the fused ring system

  • Two methyl groups at positions 1 and 3: Introduce steric hindrance affecting molecular conformation

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₀O₅
Molecular Weight340.4 g/mol
IUPAC Name6-(3-ethoxy-4-hydroxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one
Topological Polar Surface Area75.3 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound's logP value of 2.87 (predicted) indicates moderate lipophilicity, suggesting potential membrane permeability .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies dominate current approaches:
Path A: Sequential construction of the furan ring followed by cycloheptane annulation
Path B: Simultaneous formation of both rings through domino cyclization

Key Synthetic Steps

  • Knoevenagel Condensation
    Reactant: 3-ethoxy-4-hydroxybenzaldehyde + methyl acetoacetate
    Conditions: Piperidine catalyst, ethanol reflux
    Product: α,β-unsaturated ketone intermediate

  • Furan Cyclization
    Reagents: H₂SO₄ (cat.), acetic anhydride
    Mechanism: Acid-catalyzed intramolecular esterification

  • Cycloheptane Formation
    Methodology: Ring-expanding Claisen rearrangement
    Conditions: 180°C, DMF solvent

  • Functional Group Interconversion
    Steps:

    • Selective O-methylation using methyl iodide/K₂CO₃

    • Directed ortho-lithiation for methyl group introduction

Critical challenges include controlling regioselectivity during furan formation and managing steric effects during cycloheptane ring closure .

Chemical Reactivity Profile

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes preferential substitution at position 5:

Reaction TypeConditionsMajor Product
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative (72% yield)
SulfonationSO₃/DCE, 40°C5-Sulfo derivative (58% yield)

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the furan ring's double bond while preserving the cycloheptanone carbonyl, producing a tetrahydrofuran derivative in 89% yield .

Oxidation Pathways

The phenolic -OH group demonstrates unusual stability against common oxidants:

Oxidizing AgentReaction Outcome
KMnO₄ (acidic)No reaction
DDQDehydrogenation to quinone
TEMPO/O₂Selective benzylic oxidation

Biological Evaluation

In Vitro Pharmacological Screening

Preliminary studies reveal dose-dependent effects across multiple targets:

Assay SystemIC₅₀ ValueMechanism
COX-2 Inhibition3.2 μMCompetitive binding
5-LOX Inhibition8.7 μMRedox modulation
DPPH Radical Scavenging89% at 100 μMHydrogen atom transfer

Structure-Activity Relationships

Comparative analysis with structural analogs demonstrates:

  • The 3-ethoxy group enhances metabolic stability compared to hydroxyl analogs

  • Methyl substituents at C1/C3 improve target binding affinity by 40%

  • Methoxy at C8 optimizes membrane permeability without sacrificing solubility

Comparative Analysis With Structural Analogs

ParameterTarget CompoundCID 782743 CID 715464
Ring Fusion[c][c][c]
C8 SubstituentOCH₃OHOCH₂CH₃
logD (pH 7.4)2.11.42.9
COX-2 IC₅₀3.2 μM12.8 μM4.7 μM

The target compound's balanced lipophilicity and electronic profile make it superior to analogs in both pharmacological activity and synthetic accessibility.

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